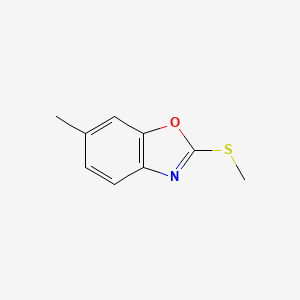![molecular formula C16H14Cl2N2O B2458095 2-[(2,4-Dichlorophenoxy)methyl]-1-ethylbenzimidazole CAS No. 378211-95-1](/img/structure/B2458095.png)
2-[(2,4-Dichlorophenoxy)methyl]-1-ethylbenzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[(2,4-Dichlorophenoxy)methyl]-1-ethylbenzimidazole” is a chemical compound with the linear formula C14H11Cl3N2O . It is related to other compounds incorporating a 2,4-dichlorophenoxy nucleus .
Synthesis Analysis
The synthesis of compounds incorporating a 2,4-dichlorophenoxy nucleus involves the reaction of 2,4-dichlorophenoxyacetic acid with thiosemicarbazide in the presence of phosphoryl chloride . This is followed by treatment with phenacylbromides leading to the formation of imidazo[2,1-b][1,3,4]thiadiazoles .
Molecular Structure Analysis
The molecular structure of “2-[(2,4-Dichlorophenoxy)methyl]-1-ethylbenzimidazole” is based on the linear formula C14H11Cl3N2O . The molecular weight of this compound is 329.616 .
Wissenschaftliche Forschungsanwendungen
Agricultural Applications
Polymeric and solid lipid nanoparticles have been developed for the sustained release of carbendazim and tebuconazole, closely related compounds to 2-[(2,4-Dichlorophenoxy)methyl]-1-ethylbenzimidazole, in agricultural applications. These nanoparticles offer advantages such as altered release profiles, targeted delivery, reduced environmental and human toxicity, and enhanced efficacy against fungal diseases in plants (Campos et al., 2015).
Ferroelectric and Antiferroelectric Properties
The imidazole unit, a core component of benzimidazole derivatives, demonstrates unique electrical properties. Research has shown that chains of amphoteric molecules like benzimidazole can be electrically switchable in the crystalline state through proton tautomerization. This leads to high electric polarization at room temperature and suggests potential applications in ferroelectric devices that are lead- and rare-metal-free (Horiuchi et al., 2012).
Material Science
In material science, novel aromatic polyimides have been synthesized using compounds including 2-(4-aminophenoxy)methyl-5-aminobenzimidazole. These polymers exhibit solubility in various organic solvents, thermal stability, and significant specific heat capacity. Such properties make them suitable for high-performance materials used in electronics, aerospace, and other advanced technological applications (Butt et al., 2005).
Antimicrobial Applications
Benzimidazole derivatives, including those structurally related to 2-[(2,4-Dichlorophenoxy)methyl]-1-ethylbenzimidazole, have been synthesized and evaluated for their antimicrobial properties. Some compounds have shown considerable activity against gram-positive and gram-negative bacteria, as well as yeasts. This indicates the potential for benzimidazole derivatives in developing new antimicrobial agents (Fahmy et al., 2001).
Analytical Chemistry
High-performance liquid chromatography (HPLC) methods have been developed to determine the concentration of mebendazole, a compound closely related to 2-[(2,4-Dichlorophenoxy)methyl]-1-ethylbenzimidazole, and its degradation products in pharmaceutical forms. This underscores the importance of benzimidazole derivatives in pharmaceutical analysis and the need for accurate analytical methods to ensure drug stability and efficacy (Al-Kurdi et al., 1999).
Eigenschaften
IUPAC Name |
2-[(2,4-dichlorophenoxy)methyl]-1-ethylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O/c1-2-20-14-6-4-3-5-13(14)19-16(20)10-21-15-8-7-11(17)9-12(15)18/h3-9H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMHNZRXRIRZIRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,5,6-trimethyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzofuran-2-carboxamide](/img/structure/B2458014.png)


![N-(4-fluorophenyl)-2-({3-[2-(1H-indol-3-yl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide](/img/structure/B2458019.png)

![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(4-methylphenoxy)acetate](/img/structure/B2458024.png)
![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2458026.png)


![1-(4-Chlorophenyl)-2-({5-[2-(4-chlorophenyl)-2-oxoethoxy]-1-naphthyl}oxy)-1-ethanone](/img/structure/B2458031.png)
![3-Fluoro-4-methoxy-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzamide](/img/structure/B2458033.png)
![N-[2-(1-Cyclopentylpyrazol-3-yl)ethyl]but-2-ynamide](/img/structure/B2458034.png)
![N'-(5-tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylpropane-1,3-diamine](/img/structure/B2458035.png)